4-Iodo-3-methylaniline

Description

The exact mass of the compound 4-Iodo-3-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iodo-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

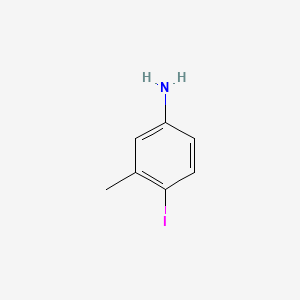

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISBOJCPTKUBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370193 | |

| Record name | 4-Iodo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-69-3 | |

| Record name | 4-Iodo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Guide to the Regioselective Synthesis of 4-Iodo-3-methylaniline

An In-depth Technical Guide for Chemical Research and Pharmaceutical Development

Executive Summary

4-Iodo-3-methylaniline is a key building block in organic synthesis, valued for its utility in constructing complex molecules for pharmaceutical and materials science applications. The strategic placement of the iodo group provides a reactive handle for a variety of cross-coupling reactions, while the aniline moiety offers a site for further functionalization.[1][2] This guide provides a comprehensive, field-tested methodology for the synthesis of 4-iodo-3-methylaniline from 3-methylaniline (m-toluidine). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations for achieving high regioselectivity, and robust protocols for synthesis, purification, and characterization. It is designed for researchers, scientists, and drug development professionals who require a reliable and well-understood pathway to this valuable intermediate.

Chapter 1: Strategic Considerations in the Iodination of Substituted Anilines

The synthesis of 4-iodo-3-methylaniline is a classic example of electrophilic aromatic substitution. The success of this reaction hinges on controlling the regioselectivity of the incoming electrophile on a doubly-substituted benzene ring.

The Chemistry of Aromatic Iodination

Unlike other halogens, elemental iodine (I₂) is a relatively weak electrophile and does not typically react with aromatic compounds without an activating agent or catalyst.[3] To generate a more potent electrophilic species, such as the iodonium ion (I⁺), an oxidizing agent is commonly employed.[3][4] This is a critical distinction from aromatic bromination or chlorination, which can often proceed with the diatomic halogen alone or with a Lewis acid catalyst.[4] The choice of the iodinating system is paramount and is often a balance between reactivity, cost, safety, and environmental impact. Systems like iodine/silver sulfate or iodine/sodium bicarbonate are frequently used for their efficacy and moderate conditions.[5][6]

Directing Effects in 3-Methylaniline

The starting material, 3-methylaniline, possesses two activating, ortho-, para-directing groups: an amino group (-NH₂) and a methyl group (-CH₃).

-

Amino Group (-NH₂): As a powerful activating group, it strongly directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to itself.

-

Methyl Group (-CH₃): A weaker activating group, it directs to its own ortho (2 and 4) and para (6) positions.

When considering the combined influence, the positions are activated as follows:

-

Position 4: Para to the strongly activating -NH₂ group and ortho to the -CH₃ group. This position is electronically enriched by both groups, making it the most favored site for electrophilic attack.

-

Position 2: Ortho to both the -NH₂ and -CH₃ groups. This position is also highly activated.

-

Position 6: Ortho to the -NH₂ group but sterically hindered by the adjacent methyl group at position 3.

Therefore, the reaction is predicted to yield primarily 4-iodo-3-methylaniline, with the potential for a minor amount of the 2-iodo isomer. The protocol described herein is optimized to maximize the formation of the desired 4-iodo product.

Chapter 2: Synthetic Pathway & Mechanism

The selected pathway is the direct iodination of 3-methylaniline using elemental iodine in the presence of sodium bicarbonate. This method is advantageous due to its operational simplicity, use of readily available and inexpensive reagents, and avoidance of heavy metal catalysts.[6]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. While elemental iodine itself is the source, the presence of a mild base like sodium bicarbonate in an aqueous medium facilitates the formation of a more reactive iodinating species, likely hypoiodous acid (HIO), which then acts as the source for the electrophilic iodine.

Below is a diagram illustrating the proposed mechanistic pathway.

Caption: Proposed mechanism for the iodination of 3-methylaniline.

Chapter 3: Experimental Protocol: A Validated Method

This protocol provides a detailed, step-by-step procedure for the synthesis, workup, and purification of 4-iodo-3-methylaniline.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Methylaniline | 107.15 | 5.36 g (5.3 mL) | 50.0 | Starting material |

| Iodine (powdered) | 253.81 | 12.7 g | 50.0 | Iodinating agent |

| Sodium Bicarbonate | 84.01 | 6.30 g | 75.0 | Base |

| Deionized Water | 18.02 | 150 mL | - | Solvent |

| Dichloromethane | 84.93 | ~150 mL | - | Extraction solvent |

| Saturated NaCl (aq) | - | ~50 mL | - | For washing |

| Anhydrous MgSO₄ | 120.37 | ~5 g | - | Drying agent |

| Hexanes | - | ~100 mL | - | Recrystallization solvent |

Experimental Workflow

The overall process from setup to final product is outlined below.

Caption: High-level workflow for the synthesis of 4-iodo-3-methylaniline.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, combine 3-methylaniline (5.36 g, 50.0 mmol) and sodium bicarbonate (6.30 g, 75.0 mmol) in 150 mL of deionized water.

-

Cooling: Place the flask in an ice-water bath and stir the suspension until the temperature reaches approximately 10-15°C.

-

Iodine Addition: While stirring vigorously, add powdered iodine (12.7 g, 50.0 mmol) in small portions over 30-45 minutes. Maintain the internal temperature below 20°C throughout the addition. The mixture will become a dark slurry.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. The dark color of the iodine should fade significantly, indicating consumption of the reagent.[6]

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 50 mL).

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude product by recrystallization. Dissolve the material in a minimal amount of hot hexanes, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.[7] The expected yield is 75-85%.

Chapter 4: Process Optimization and Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time at room temperature. Ensure iodine was finely powdered for better dissolution and reactivity. |

| Loss of product during workup. | Ensure pH is neutral to basic before extraction to keep the aniline product in its free base form, maximizing its solubility in the organic solvent. | |

| Dark-colored Product | Presence of residual iodine or polymeric byproducts. | Wash the combined organic extracts with a dilute solution of sodium thiosulfate to quench any remaining iodine before the brine wash. Ensure the recrystallization is performed carefully. |

| Formation of Di-iodo Product | Reaction temperature too high or excess iodinating agent. | Strictly control the temperature during iodine addition. Use a precise 1:1 molar ratio of aniline to iodine.[8] |

Chapter 5: Characterization and Quality Control

Confirmation of the product's identity and purity is essential. The following analytical data are expected for pure 4-iodo-3-methylaniline.

| Technique | Expected Results |

| Appearance | Off-white to light brown crystalline solid. |

| Melting Point | 37-41 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.45 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.55 (dd, 1H, Ar-H), 3.60 (s, 2H, -NH₂), 2.30 (s, 3H, -CH₃). Note: Chemical shifts are approximate and should be verified with an authentic spectrum.[9] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~145.5, 138.0, 130.5, 120.0, 114.5, 85.0, 21.0. Note: Chemical shifts are approximate. |

| Mass Spec (EI) | M⁺ at m/z = 233. |

Chapter 6: Safety & Environmental Stewardship

6.1 Personnel Safety:

-

3-Methylaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation. Avoid creating dust.

-

Dichloromethane: A volatile and suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.[10]

6.2 Waste Disposal:

-

Aqueous waste may contain residual iodine and sodium salts.

-

Organic waste containing dichloromethane must be collected in a designated halogenated solvent waste container.

-

Organoiodide compounds can be persistent; dispose of all solid and liquid waste in accordance with local, state, and federal regulations.[3]

References

- Vertex AI Search. (2022, November 14).

- BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-Iodo-3,5-dimethylaniline for Medicinal Chemistry.

- ACS GCI Pharmaceutical Roundtable.

- Royal Society of Chemistry. (2019). Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.

- ChemicalBook. 4-IODO-2-METHYLANILINE synthesis.

- ChemicalBook. (2025, July 14). 4-IODO-3-METHYLANILINE Chemical Properties,Uses,Production.

- Lin, S. Y., & Wan, Y. J. (1992).

- ChemScene. 3-Iodo-N-methylaniline | CAS 61829-42-3.

- MySkinRecipes. 3-Iodo-N-methylaniline.

- ResearchGate.

- AChemBlock. 4-Iodo-3-methylaniline 97% | CAS: 4949-69-3.

- R Discovery.

- ChemicalBook. 4-IODO-3-METHYLANILINE(4949-69-3) 1H NMR spectrum.

- BenchChem.

- Organic Syntheses. p-IODOANILINE.

- Chem-Impex. 3-Yodo-4-metilanilina.

- Sigma-Aldrich. 3-Iodo-4-methylaniline 97% | CAS: 35944-64-0.

- Organic Syntheses. INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE.

- Wordpress. (2025, December 17).

- ChemicalBook. 4-Iodoaniline(540-37-4) 1H NMR spectrum.

- SpectraBase. 4-Iodo-N-methylaniline.

- ResearchGate.

- Echemi. (2024, February 5). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Iodination - Wordpress [reagents.acsgcipr.org]

- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-IODO-3-METHYLANILINE(4949-69-3) 1H NMR [m.chemicalbook.com]

- 10. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Iodination of 3-Methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of iodine into aromatic scaffolds is a cornerstone of modern synthetic chemistry, providing critical intermediates for cross-coupling reactions in drug discovery and materials science. This guide offers a comprehensive examination of the mechanism, regioselectivity, and practical execution of the iodination of 3-methylaniline (m-toluidine). We delve into the underlying principles of electrophilic aromatic substitution, analyze the synergistic directing effects of the amino and methyl groups, and evaluate the various iodinating systems used to generate the requisite electrophile. By synthesizing mechanistic theory with actionable experimental protocols, this document serves as an authoritative resource for scientists seeking to control and optimize this important transformation.

Introduction: The Synthetic Value of Iodo-3-methylanilines

3-Methylaniline, commonly known as m-toluidine, is a readily available aromatic building block. Its iodinated derivatives, such as 4-iodo-3-methylaniline, are highly valuable intermediates in organic synthesis.[1][2] The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making aryl iodides superior coupling partners in a myriad of transition-metal-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental to the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.

Understanding the mechanism of iodination is paramount to controlling the regiochemical outcome and maximizing the yield of the desired isomer. This guide will dissect the electronic and steric factors that govern this electrophilic aromatic substitution (EAS) reaction and provide practical insights into reagent selection and process optimization.

Fundamentals of Electrophilic Aromatic Substitution (EAS) in 3-Methylaniline

The iodination of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds via the attack of an electron-rich aromatic ring on an electrophilic iodine species (I⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex. Aromaticity is subsequently restored by the loss of a proton.

In 3-methylaniline, the regiochemical outcome is dictated by the combined influence of the amino (-NH₂) and methyl (-CH₃) substituents.

-

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[3][4] Its activating nature stems from the ability of the nitrogen lone pair to participate in resonance, donating electron density to the aromatic ring. This significantly stabilizes the arenium ion intermediate when the attack occurs at the positions ortho or para to the amino group.

-

Methyl Group (-CH₃): The methyl group is a less potent, but still activating, ortho, para-director. It donates electron density primarily through a hyperconjugation and a weak inductive effect.

Combined Directing Effects: In 3-methylaniline, the positions are numbered as follows:

Figure 1: Structure of 3-methylaniline with ring positions.

The directing effects of the two groups are analyzed as follows:

-

-NH₂ group (at C1) directs to positions C2, C4, and C6.

-

-CH₃ group (at C3) directs to positions C2, C4, and C6.

Both groups reinforce substitution at positions C2, C4, and C6 . Therefore, the electrophilic attack will occur at these activated positions. The final product distribution will be a function of both electronic activation and steric hindrance.

-

Position C4: para to the strongly directing -NH₂ group and ortho to the -CH₃ group. This position is electronically well-activated and relatively unhindered.

-

Position C6: ortho to the -NH₂ group and para to the -CH₃ group. This position is also highly activated.

-

Position C2: ortho to both the -NH₂ and -CH₃ groups. This position is electronically activated but is the most sterically hindered.

Generally, substitution at the C4 position is dominant due to the powerful para-directing effect of the amino group and manageable steric hindrance.

Generation of the Iodine Electrophile (I⁺)

Molecular iodine (I₂) itself is the least reactive halogen in EAS reactions and is generally not electrophilic enough to react with even activated aromatic rings without assistance.[5][6] Therefore, various reagents and systems have been developed to generate a more potent electrophilic iodine source, effectively an "I⁺" equivalent.

Common Iodinating Systems:

| Reagent System | Mechanism of I⁺ Generation | Suitability & Remarks |

| I₂ + Oxidizing Agent | The oxidizing agent (e.g., HNO₃, H₂O₂, HIO₃) oxidizes I₂ to a more electrophilic species. With nitric acid, the active species is likely IONO₂.[6] | Effective but can lead to side reactions (e.g., nitration) if not controlled. Requires careful handling of strong oxidizers. |

| Iodine Monochloride (ICl) | ICl is a polar interhalogen compound (δ⁺I-Clδ⁻). The more electropositive iodine atom acts as the electrophile.[7] | A highly effective and clean reagent for iodination.[8] It is commercially available or can be prepared by reacting I₂ with Cl₂.[9] |

| N-Iodosuccinimide (NIS) | NIS is a mild source of electrophilic iodine. Its reactivity is significantly enhanced by an acid catalyst (e.g., H₂SO₄, TFA), which protonates the carbonyl oxygen, making the N-I bond more polarized and susceptible to cleavage.[10][11][12] | Versatile, easy to handle, and widely used for both activated and deactivated arenes.[11] Reaction conditions can be tuned to control regioselectivity.[13][14] |

| I₂ + Silver Salts | Silver salts (e.g., Ag₂SO₄, AgBF₄) coordinate with iodine, polarizing the I-I bond and generating a highly electrophilic species. The silver salt also acts as a halide scavenger.[15] | A mild and efficient method, particularly useful for sensitive substrates.[15] |

Detailed Reaction Mechanism

The iodination of 3-methylaniline via electrophilic aromatic substitution proceeds through the canonical three-step mechanism. Using Iodine Monochloride (ICl) as the electrophile source provides a clear illustration.

Step 1: Formation of the Sigma Complex (Arenium Ion) The π-system of the electron-rich 3-methylaniline ring acts as a nucleophile, attacking the electrophilic iodine atom of ICl. The attack occurs preferentially at the C4 position due to the strong para-directing influence of the amino group. This step is typically the rate-determining step.

Step 2: Resonance Stabilization of the Sigma Complex The resulting arenium ion is stabilized by resonance, with the positive charge delocalized across the ring and, most importantly, onto the nitrogen atom of the amino group. This participation of the nitrogen lone pair provides a highly stable resonance contributor, explaining the powerful activating and directing effect of the -NH₂ group.

Step 3: Deprotonation to Restore Aromaticity A weak base in the reaction mixture (e.g., another molecule of 3-methylaniline, solvent, or the Cl⁻ counter-ion) removes the proton from the C4 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, 4-iodo-3-methylaniline.

The mechanistic pathway is visualized below.

Figure 2: Logical workflow of the EAS mechanism for iodination.

Experimental Protocol: Synthesis of 4-Iodo-3-methylaniline

This section provides a representative laboratory procedure for the iodination of 3-methylaniline using iodine monochloride. This protocol is adapted from established methodologies for the iodination of activated arenes.[16][17]

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Iodine monochloride is corrosive and reacts with moisture; handle with care.[8] Acetic acid is also corrosive.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 3-Methylaniline | C₇H₉N | 107.15 | 5.36 g | 50.0 |

| Iodine Monochloride | ICl | 162.35 | 8.12 g | 50.0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylaniline (5.36 g, 50.0 mmol) in 100 mL of glacial acetic acid.

-

Addition of ICl: Cool the solution in an ice-water bath to 0-5 °C. Dissolve iodine monochloride (8.12 g, 50.0 mmol) in 20 mL of glacial acetic acid and add it to the dropping funnel. Add the ICl solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (3-methylaniline) is consumed.

-

Work-up: Carefully pour the reaction mixture into 400 mL of ice-water. A precipitate may form.

-

Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the reddish-brown color of excess iodine is discharged.

-

Neutralization & Extraction: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to afford pure 4-iodo-3-methylaniline.

Figure 3: Step-by-step experimental workflow for the synthesis.

Characterization of the Product

The identity and purity of the synthesized 4-iodo-3-methylaniline should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the amine protons, with chemical shifts and coupling constants consistent with the 1,2,4-trisubstituted pattern.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the seven unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the product (233.05 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and C-H stretching for the aromatic and methyl groups.

Conclusion

The iodination of 3-methylaniline is a synthetically vital reaction governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is a predictable consequence of the powerful ortho, para-directing amino group, which strongly favors substitution at the C4 position. Successful execution of this reaction hinges on the appropriate choice of an iodinating agent to generate a sufficiently potent electrophile, with systems like iodine monochloride and N-iodosuccinimide offering reliable and high-yielding routes. The resulting iodo-anilines are versatile platforms for further molecular elaboration, underscoring the importance of mastering this fundamental transformation for applications in drug discovery and beyond.

References

-

ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds. Retrieved from [Link]

- Krasnokutskaya, E. A., et al. (2007). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2007(01), 81-84.

-

Shakhashiri, B. Z. (n.d.). Iodination of Aniline. Chemical Education Xchange. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. Retrieved from [Link]

- Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of the American Chemical Society, 126(48), 15770-15776.

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

- Wang, C., et al. (2023). Sterically controlled isodesmic late-stage C–H iodination of arenes. Chemical Science, 14(20), 5433-5439.

- Shen, H., & Vollhardt, K. P. C. (2012). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Synlett, 23(08), 1195-1198.

- Sandin, R. B., Drake, W. V., & Leger, F. (1932). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses, 12, 28.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodine monochloride. Retrieved from [Link]

- Lulinski, P., & Skulski, L. (2001). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 6(10), 853-860.

-

Lead Sciences. (n.d.). 3-Iodo-N-methylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodine Monochloride. Retrieved from [Link]

-

NileRed. (2024, November 15). Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound [Video]. YouTube. Retrieved from [Link]

- Neumann, H. M., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. ACS Omega, 1(1), 10-15.

- De, A., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Barbero, M., et al. (2009). Process for the iodination of aromatic compounds. Google Patents.

- Sun, K., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(18), 4408-4411.

- De, A., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Kieffer, M. E., & Zavalij, P. Y. (2017). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. Organic Letters, 19(17), 4544-4547.

Sources

- 1. 4-IODO-3-METHYLANILINE | 4949-69-3 [chemicalbook.com]

- 2. 4-Iodo-3-methylaniline 97% | CAS: 4949-69-3 | AChemBlock [achemblock.com]

- 3. Iodination of Aniline [chemedx.org]

- 4. byjus.com [byjus.com]

- 5. Iodination - Common Conditions [commonorganicchemistry.com]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. Iodine monochloride - Wikipedia [en.wikipedia.org]

- 8. calibrechem.com [calibrechem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 13. [PDF] Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

4-Iodo-3-methylaniline CAS number 4949-69-3

An In-depth Technical Guide to 4-Iodo-3-methylaniline (CAS: 4949-69-3) for Advanced Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-Iodo-3-methylaniline, a critical building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique bifunctionality, featuring a reactive iodinated aromatic ring and a nucleophilic amino group, makes it a versatile scaffold for constructing complex molecular architectures. This document moves beyond a simple recitation of properties to offer a field-proven perspective on its synthesis, characterization, and strategic application in key transformations, grounded in mechanistic understanding and practical insights for researchers, chemists, and drug development professionals.

Core Compound Identity and Physicochemical Properties

4-Iodo-3-methylaniline, also known as 4-iodo-m-toluidine, is a substituted aniline that serves as a cornerstone intermediate. The strategic placement of the iodo and amino groups allows for orthogonal chemical modifications, a highly desirable trait in multi-step synthesis.

| Property | Value | Source(s) |

| CAS Number | 4949-69-3 | [1][2][3] |

| IUPAC Name | 4-iodo-3-methylaniline | [4] |

| Molecular Formula | C₇H₈IN | [4][5] |

| Molecular Weight | 233.05 g/mol | [5] |

| Appearance | Beige to light brown or dark gray crystalline powder | [4][5] |

| Melting Point | 49 - 51 °C | [5] |

| Solubility | Insoluble in water; soluble in various organic solvents | [5] |

| SMILES | CC1=CC(N)=CC=C1I | [4] |

| InChI Key | UISBOJCPTKUBIC-UHFFFAOYSA-N | [4] |

Safety and Handling

As with many halogenated anilines, 4-Iodo-3-methylaniline requires careful handling. It is classified as an irritant to the eyes, respiratory system, and skin.[5] Standard laboratory personal protective equipment (PPE), including gloves and eye/face protection, is mandatory.[5] The compound is light-sensitive and should be stored under an inert atmosphere in a cool, dark place.[5] Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[5]

Synthesis Pathway: Electrophilic Iodination of m-Toluidine

The most direct and common synthesis of 4-Iodo-3-methylaniline involves the electrophilic aromatic substitution of 3-methylaniline (m-toluidine). The amino group is a potent ortho-, para-director. Due to steric hindrance from the adjacent methyl group, iodination preferentially occurs at the para-position (C4).

Several iodinating systems can be employed, but a common and effective method utilizes iodine in the presence of a mild base or an oxidizing agent to generate a more potent electrophilic iodine species (I⁺).[6][7]

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of 4-Iodo-3-methylaniline.

Detailed Experimental Protocol: Iodination using Iodine and Silver Sulfate

This protocol is adapted from established methods for the iodination of aromatic amines, where a silver salt is used to activate molecular iodine.[6] The silver ion coordinates to iodine, polarizing the I-I bond and generating a powerful electrophile.

Materials:

-

3-methylaniline (m-toluidine)

-

Molecular Iodine (I₂)

-

Silver Sulfate (Ag₂SO₄)

-

Ethanol

-

Dichloromethane (DCM)

-

5% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 3-methylaniline (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add silver sulfate (1 equivalent) followed by molecular iodine (1 equivalent). The use of silver sulfate provides a speed and yield advantage for this type of transformation.[6]

-

Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: Upon completion, filter the reaction mixture to remove the precipitated silver iodide (AgI) and any unreacted silver sulfate.

-

Workup - Extraction: Evaporate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in dichloromethane.

-

Workup - Washing: Transfer the DCM solution to a separatory funnel and wash sequentially with 5% aqueous NaOH solution (to remove any HI byproduct) and then with water.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-Iodo-3-methylaniline by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel.

Spectroscopic Characterization Profile

Confirming the identity and purity of the final product is paramount. The following spectroscopic signatures are characteristic of 4-Iodo-3-methylaniline.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (~6.5-7.5 ppm). The proton at C2 (ortho to both methyl and amino groups) will likely be a singlet or a narrowly split doublet. The proton at C6 (ortho to the amino group) will be a doublet, and the proton at C5 (ortho to the iodine) will be a doublet of doublets.

-

Amine Protons (-NH₂): A broad singlet will appear, typically in the range of 3.5-4.5 ppm, the chemical shift of which is dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region (~2.2-2.4 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expect seven distinct signals: five for the aromatic carbons (one of which, C4, will have a significantly lower intensity due to the C-I bond and quadrupolar relaxation) and one for the methyl carbon. The C-I substituted carbon (C4) will be significantly shielded compared to the other aromatic carbons.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks will be observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

-

C-I Stretch: A weak absorption can be found in the far-IR region, typically around 500-600 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) will be observed at m/z = 233. A characteristic isotopic pattern will not be as pronounced as with bromine, but the molecular weight is a key identifier. Common fragmentation patterns may include the loss of iodine or methyl radicals.

-

Core Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Iodo-3-methylaniline lies in the differential reactivity of its iodo and amino functionalities. The aryl iodide is a premier substrate for palladium-catalyzed cross-coupling reactions, while the amine can be readily acylated, alkylated, or used in cyclization reactions. This versatility makes it an invaluable starting material for creating diverse compound libraries for drug screening.[8][9]

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[10] For a sterically hindered substrate like 4-Iodo-3-methylaniline, the choice of ligand and base is critical to achieving high yields.[11] Bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition of the Pd(0) catalyst to the sterically encumbered C-I bond and promote the final reductive elimination step.[11]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This generalized protocol serves as a robust starting point for coupling with various arylboronic acids.[12][13]

Materials:

-

4-Iodo-3-methylaniline

-

Arylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)[11]

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture, toluene)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-Iodo-3-methylaniline, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). The reaction progress is monitored by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired biaryl amine product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[14][15] This reaction allows the coupling of the aryl iodide with a primary or secondary amine, significantly increasing molecular complexity. The mechanism involves a palladium-catalyzed cycle similar to the Suzuki coupling.[16]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

This protocol provides a general framework for C-N coupling.[17]

Materials:

-

4-Iodo-3-methylaniline

-

Amine coupling partner (1.1 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)

-

Bulky phosphine ligand (e.g., Xantphos, RuPhos, BINAP, 2-4 mol%)[17]

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, ligand, and base.

-

Addition of Reagents: Add 4-Iodo-3-methylaniline and the anhydrous solvent. Finally, add the amine coupling partner.

-

Heating: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (4-24 hours).[17] Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

4-Iodo-3-methylaniline (CAS 4949-69-3) is far more than a simple chemical intermediate; it is a strategic tool for molecular construction. Its well-defined reactivity allows for the selective and efficient introduction of molecular diversity through robust and scalable reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers in drug discovery and materials science to leverage this versatile building block to its fullest potential, accelerating the development of novel and impactful chemical entities.

References

-

Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98% . Cole-Parmer. [Link]

-

Iodination of Aromatic Amines with Iodine and Silver Sulfate . Marcel Dekker, Inc. [Link]

-

4-Iodo-N-(3-nitrobenzylidene)aniline . PubChem. [Link]

-

Conversion of m-toluidine . Pearson+. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

N-Methyl-4-iodoaniline . ChemBK. [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing . Acme Synthetic Chemicals. [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . Royal Society of Chemistry. [Link]

-

4-Iodoaniline . PubChem. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

-

4-Iodo-N-methylaniline . MySkinRecipes. [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts . PMC. [Link]

-

An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent . NIH. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]

-

Preparation of 4-iodoaniline . PrepChem.com. [Link]

-

Understanding the Reactivity and Applications of 4-Iodoaniline . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis . Pharmaceutical Intermediate Manufacturer. [Link]

-

4-Iodo-N,N-dimethylaniline . Wikipedia. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| . YouTube. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

Sources

- 1. 4-IODO-3-METHYLANILINE | 4949-69-3 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Iodo-3-methylaniline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. calibrechem.com [calibrechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 4-Iodo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Molecular and Core Physical Characteristics

4-Iodo-3-methylaniline, with the molecular formula C₇H₈IN, is a substituted aniline derivative.[1] Its structure, featuring an iodine atom and a methyl group on the aniline ring, gives rise to its specific physical and chemical behaviors. Understanding these foundational properties is paramount for its effective use in synthesis, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈IN | [1] |

| Molecular Weight | 233.05 g/mol | [1] |

| Appearance | Beige-Brown to Gray crystalline solid/powder | [1] |

| Melting Point | 50 °C | [1] |

| Boiling Point | Not experimentally determined; predicted values suggest it is likely above 250 °C. | |

| Density | Not experimentally determined. | |

| CAS Number | 4949-69-3 | [1] |

| Synonyms | 3-methyl-4-iodoaniline, 2-iodo 5-aminotoluene, 4-iodo-3-methyl aniline | [1] |

Expert Insight: The melting point of 50 °C indicates that 4-Iodo-3-methylaniline is a solid at standard ambient temperature and pressure (SATP). This has practical implications for its storage and handling, requiring a well-sealed container to prevent sublimation and protect from light, as is common for many aromatic amines. The absence of a definitive experimental boiling point is not uncommon for high molecular weight, crystalline solids, as they can often decompose at elevated temperatures before boiling at atmospheric pressure.

Solubility Profile: A-Semi-Quantitative Approach

| Solvent | Solubility | Rationale and Expert Commentary |

| Water | Slightly soluble/Insoluble | The presence of the polar amine group allows for some interaction with water through hydrogen bonding. However, the bulky, nonpolar iodinated aromatic ring significantly diminishes its aqueous solubility. |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate both the polar amine group and, to some extent, the aromatic ring. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to good solubility. |

| Dichloromethane | Soluble | The moderate polarity of dichloromethane makes it a suitable solvent for dissolving a wide range of organic compounds, including substituted anilines. |

| Toluene | Soluble | The nonpolar aromatic nature of toluene allows for favorable van der Waals interactions with the benzene ring of 4-Iodo-3-methylaniline. |

| Acetone | Soluble | Acetone's polar aprotic nature makes it a versatile solvent capable of dissolving moderately polar compounds like 4-Iodo-3-methylaniline. |

Experimental Causality: The principle of "like dissolves like" is a guiding principle in predicting solubility. The aniline moiety provides a degree of polarity, while the iodinated methylbenzene portion of the molecule is largely nonpolar. This dual nature explains its good solubility in a range of organic solvents. For purification via recrystallization, a solvent system would need to be empirically determined, likely involving a polar solvent in which the compound is soluble at elevated temperatures and less soluble at lower temperatures.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the identification and purity assessment of 4-Iodo-3-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the iodo, methyl, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atom attached to the iodine will experience a characteristic upfield shift due to the heavy atom effect.

Note: While specific spectral data is available through various databases, direct inclusion is omitted to encourage consultation of primary spectral sources for the most accurate and up-to-date information.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Iodo-3-methylaniline will exhibit characteristic absorption bands:

-

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

-

C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

-

Aromatic C-H Stretching: Appears above 3000 cm⁻¹.

-

Aromatic C=C Bending: Observed in the 1400-1600 cm⁻¹ range.

-

C-I Stretching: Expected in the lower frequency region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of 4-Iodo-3-methylaniline will show a molecular ion peak (M⁺) corresponding to its molecular weight (233.05 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation patterns can provide further structural confirmation.[2]

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, the methods for determining these physical properties must be robust and reproducible.

Melting Point Determination

The melting point is a key indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 4-Iodo-3-methylaniline is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (for High-Melting Solids)

As direct boiling point measurement at atmospheric pressure may lead to decomposition, alternative methods are employed.

Methodology: Distillation under Reduced Pressure (Hypothetical for this compound)

-

Apparatus: A vacuum distillation setup is assembled.

-

Procedure: A sample of the compound is heated under a controlled, reduced pressure.

-

Measurement: The temperature at which the liquid boils and the corresponding pressure are recorded. The boiling point at atmospheric pressure can then be extrapolated using a nomograph.

Density Determination

The density of a solid can be determined using various methods.

Methodology: Gas Pycnometry

-

Principle: This non-destructive technique measures the volume of a solid by displacing an inert gas (e.g., helium) in a calibrated chamber.

-

Procedure: A weighed sample of 4-Iodo-3-methylaniline is placed in the sample chamber. The chamber is pressurized with the inert gas, and the volume of the solid is determined by the pressure change when the gas is expanded into a reference chamber.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Caption: Gas Pycnometry Workflow for Density.

Solubility Determination

A systematic approach to determining solubility in various solvents.

Methodology: Gravimetric Method

-

Saturation: A saturated solution is prepared by adding an excess of 4-Iodo-3-methylaniline to a known volume of the solvent at a specific temperature. The mixture is agitated for an extended period to ensure equilibrium.

-

Filtration: The undissolved solid is removed by filtration.

-

Evaporation and Weighing: A known volume of the clear, saturated filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

Safety and Handling

As with all aromatic amines, 4-Iodo-3-methylaniline should be handled with appropriate safety precautions.

-

Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

The physical properties of 4-Iodo-3-methylaniline are integral to its successful application in chemical synthesis and drug development. This guide has provided a detailed overview of its key characteristics, offered insights into their experimental determination, and highlighted practical considerations for its use. For researchers and scientists, a thorough understanding of these properties is the foundation for innovation and discovery.

References

Sources

4-Iodo-3-methylaniline melting point and boiling point

An In-depth Technical Guide to 4-Iodo-3-methylaniline: Physicochemical Properties and Synthetic Applications

Introduction

4-Iodo-3-methylaniline (CAS No. 4949-69-3) is a halogenated aromatic amine that serves as a critical structural motif and versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring an iodo group positioned para to the amino functionality and adjacent to a methyl group, provides distinct electronic properties and multiple reactive sites. These characteristics make it an invaluable building block for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.

This guide provides a comprehensive overview of the core physicochemical properties of 4-iodo-3-methylaniline, with a primary focus on its melting and boiling points. It further delves into its synthetic utility, safety protocols, and its role as a precursor in the development of advanced chemical entities. The information is tailored for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for practical application.

Physicochemical and Identification Data

The fundamental properties of 4-iodo-3-methylaniline are summarized below. Accurate knowledge of these parameters is essential for designing experiments, predicting reaction kinetics, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Melting Point | 50°C | [2] |

| Boiling Point | Data not readily available | |

| CAS Number | 4949-69-3 | [2][3][4][5] |

| Molecular Formula | C₇H₈IN | [2][3] |

| Molecular Weight | 233.05 g/mol | [2][4] |

| Appearance | Beige-Brown to Gray solid | [2] |

| Synonyms | 3-methyl-4-iodoaniline, 2-iodo-5-aminotoluene | [2] |

| Solubility | Insoluble in water | [6] |

| InChI Key | UISBOJCPTKUBIC-UHFFFAOYSA-N | [2] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";// Benzene Ring n1 [pos="0,1!", label="C"]; n2 [pos="-0.87,0.5!", label="C"]; n3 [pos="-0.87,-0.5!", label="C"]; n4 [pos="0,-1!", label="C"]; n5 [pos="0.87,-0.5!", label="C"]; n6 [pos="0.87,0.5!", label="C"]; n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1;

// Double bonds n1 -- n2 [style=double]; n3 -- n4 [style=double]; n5 -- n6 [style=double];

// Substituents sub_I [pos="1.74,1!", label="I", fontcolor="#EA4335"]; sub_NH2 [pos="-1.74,1!", label="NH₂", fontcolor="#34A853"]; sub_CH3 [pos="0,-2!", label="CH₃", fontcolor="#4285F4"];

n6 -- sub_I; n2 -- sub_NH2; n4 -- sub_CH3; }

Caption: Chemical Structure of 4-Iodo-3-methylaniline.

Synthetic Pathways: The Aromatic Finkelstein Reaction

While various methods can be employed for the synthesis of substituted anilines, a common and effective route to introduce an iodo group onto an aromatic ring is through a copper-catalyzed Finkelstein reaction. This method is particularly useful for converting aryl bromides into aryl iodides. A representative protocol, adapted from the synthesis of a related isomer, provides a robust framework for obtaining 4-iodo-3-methylaniline from its bromo-analogue.[7]

Experimental Protocol: Synthesis of 4-Iodo-3-methylaniline

Objective: To synthesize 4-iodo-3-methylaniline via a copper-catalyzed aromatic Finkelstein reaction from 4-bromo-3-methylaniline.

Materials:

-

4-Bromo-3-methylaniline

-

Sodium Iodide (NaI), anhydrous

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine (ligand)

-

1,4-Dioxane, anhydrous

-

25% Ammonia solution

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a two-necked flask equipped with a reflux condenser, add 4-bromo-3-methylaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%). The apparatus should be under an inert argon atmosphere, as CuI is sensitive to moisture and oxygen.[7]

-

Addition of Reagents: Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.[7]

-

Heating: Heat the resulting suspension to 110°C and maintain for 18 hours with stirring.[7]

-

Workup: After cooling the mixture to room temperature, pour it into a 25% aqueous ammonia solution. Dilute the resulting blue solution with water to double its volume.[7]

-

Extraction: Extract the aqueous layer three times with dichloromethane.[7]

-

Purification: Combine the organic phases, wash with a saturated brine solution, and dry over anhydrous magnesium sulfate.[7]

-

Isolation: Remove the solvent under reduced pressure to yield the crude 4-iodo-3-methylaniline, which can be further purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of 4-Iodo-3-methylaniline.

Applications in Research and Drug Development

The true value of 4-iodo-3-methylaniline lies in its utility as a versatile synthetic intermediate. The iodo substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the amino group can be readily functionalized.

-

Cross-Coupling Reactions: The C-I bond is highly amenable to reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8] This allows for the facile introduction of a wide array of carbon- and nitrogen-based substituents, making it a powerful tool for building molecular complexity and generating diverse compound libraries for high-throughput screening.[8][9]

-

Pharmaceutical Scaffolding: Aniline derivatives are core components of numerous approved drugs.[8] 4-Iodo-3-methylaniline serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[8][9][10] The strategic derivatization of this core can lead to novel therapeutic agents with enhanced potency and selectivity.[8]

Caption: Role of 4-Iodo-3-methylaniline in drug discovery workflows.

Safety, Handling, and Storage

Due to its chemical nature, 4-iodo-3-methylaniline must be handled with appropriate precautions to minimize risk to personnel.

-

Hazard Identification: The compound is classified as an irritant to the eyes, respiratory system, and skin.[11] It may be harmful if swallowed, inhaled, or absorbed through the skin.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles). A NIOSH/MSHA-approved respirator should be used if airborne concentrations are high or if irritation occurs.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Skin: Wash off immediately with plenty of soap and water.[13]

-

Inhalation: Remove the individual from exposure to fresh air. If breathing is difficult, administer oxygen and seek medical aid.[12]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[12]

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5] The material is noted to be light-sensitive, so protection from light is recommended.

Conclusion

4-Iodo-3-methylaniline is a compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its well-defined melting point of 50°C, coupled with its rich reactivity, establishes it as a reliable and versatile building block. The ability to leverage its iodo and amino functionalities through established synthetic protocols, such as cross-coupling reactions, underpins its value in constructing complex molecular architectures for drug discovery and materials science. Adherence to strict safety and handling protocols is paramount to ensure its effective and safe utilization in a laboratory setting.

References

- Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98%. (n.d.). Cole-Parmer.

- 4-Iodo-3-methylaniline, 98%. (n.d.). Fisher Scientific.

- 4-IODO-3-METHYLANILINE | 4949-69-3. (n.d.). ChemicalBook.

- 4-Iodo-3-methylaniline 97% | CAS: 4949-69-3. (n.d.). AChemBlock.

- 4-Iodo-3-methylaniline. (n.d.). Sigma-Aldrich.

- 3-IODO-4-METHYLANILINE | 35944-64-0. (n.d.). ChemicalBook.

- 4949-69-3|4-Iodo-3-methylaniline. (n.d.). BLD Pharm.

- Application Notes and Protocols: Derivatization of 4-Iodo-3,5-dimethylaniline for Medicinal Chemistry. (2025). BenchChem.

- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Macsen Labs.

- The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. (n.d.).

- 3-Iodo-4-methylaniline, 98%. (n.d.). Fisher Scientific.

- 4-IODO-2-METHYLANILINE synthesis. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Merck Millipore.

Sources

- 1. 4-IODO-3-METHYLANILINE | 4949-69-3 [chemicalbook.com]

- 2. 4-Iodo-3-methylaniline, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-Iodo-3-methylaniline 97% | CAS: 4949-69-3 | AChemBlock [achemblock.com]

- 4. 4-Iodo-3-methylaniline - [sigmaaldrich.com]

- 5. 4949-69-3|4-Iodo-3-methylaniline|BLD Pharm [bldpharm.com]

- 6. 3-Iodo-4-methylaniline, 98% | Fisher Scientific [fishersci.ca]

- 7. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. calibrechem.com [calibrechem.com]

- 10. nbinno.com [nbinno.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 4-Iodo-3-methylaniline in Organic Solvents

Introduction: The Significance of 4-Iodo-3-methylaniline and Its Solubility Profile

4-Iodo-3-methylaniline is a substituted aniline that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its structure, featuring a bulky, lipophilic iodine atom and a methyl group on the aniline ring, presents a unique combination of electronic and steric factors that significantly influence its behavior in solution.

Understanding the solubility of 4-iodo-3-methylaniline in various organic solvents is paramount for a multitude of applications in the drug development pipeline:

-

Synthetic Chemistry: Solvent selection is critical for optimizing reaction kinetics, managing reaction thermodynamics, and ensuring the purity of the final product.

-

Purification: Crystallization and chromatographic purification methods are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Development: The ability to create stable, bioavailable drug formulations hinges on a thorough understanding of the active pharmaceutical ingredient's (API) solubility.

-

In Vitro and In Vivo Assays: The choice of solvent for biological assays can impact the compound's presentation to the biological system and, consequently, the reliability of the experimental results.

This guide will provide the theoretical underpinnings and a practical, step-by-step experimental protocol to empower researchers to determine the solubility of 4-iodo-3-methylaniline with scientific rigor.

Theoretical Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (4-iodo-3-methylaniline) and the solvent.

Solute-Solvent Interactions

The dissolution of a solid in a liquid is an equilibrium process governed by the free energy change of the system. Favorable dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

For 4-iodo-3-methylaniline, the key structural features influencing its solubility are:

-

The Aniline Moiety (-NH2): The amino group is polar and capable of acting as a hydrogen bond donor. This suggests a potential for favorable interactions with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

The Aromatic Ring: The benzene ring is largely nonpolar and will engage in van der Waals interactions, favoring solubility in nonpolar or moderately polar solvents. Aromatic amines have their lone pair electrons conjugated into the benzene ring, which can diminish their hydrogen bonding tendency to some extent.[1]

-

The Iodine Substituent: The iodine atom is large and polarizable, contributing to significant van der Waals forces. Its electron-withdrawing nature can also influence the overall polarity of the molecule.

-

The Methyl Group: The methyl group is a nonpolar, electron-donating group that increases the lipophilicity of the molecule.

Predicting Solubility: A Qualitative Framework

Based on these structural features, we can make some qualitative predictions about the solubility of 4-iodo-3-methylaniline in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to engage in hydrogen bonding with the amino group of 4-iodo-3-methylaniline suggests that good solubility is likely.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents possess dipole moments and can act as hydrogen bond acceptors, which should facilitate the dissolution of 4-iodo-3-methylaniline.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar aromatic ring and methyl group suggests that there will be some degree of solubility in these solvents, driven by van der Waals forces. However, the polar amino and iodo groups may limit high solubility.

The interplay of these factors means that a definitive prediction of solubility without experimental data is challenging. Therefore, a systematic experimental approach is essential.

Experimental Determination of Solubility

The following section details a robust, step-by-step protocol for the quantitative determination of the solubility of 4-iodo-3-methylaniline. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

4-Iodo-3-methylaniline (ensure purity is known and documented)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene, hexane) of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm PTFE)

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-iodo-3-methylaniline and all solvents used.

-

Handling 4-Iodo-3-methylaniline: This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] It may also be harmful if swallowed, inhaled, or absorbed through the skin.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[2]

-

Solvent Handling: Organic solvents are often flammable and can be toxic. Handle with care in a fume hood and away from ignition sources.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for determining the solubility of 4-iodo-3-methylaniline.

Figure 1: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Stock Solutions for Quantification:

-

Accurately prepare a stock solution of 4-iodo-3-methylaniline of known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol).

-

From this stock solution, prepare a series of calibration standards by serial dilution. These will be used to generate a calibration curve for the analytical method (HPLC or UV-Vis).

-

-

Sample Preparation:

-

For each solvent to be tested, add an excess amount of 4-iodo-3-methylaniline to a vial. An excess is crucial to ensure that a saturated solution is formed. A general starting point is to add approximately 10-20 mg of the solid to 1 mL of the solvent.

-

Record the exact mass of the compound and the volume of solvent added.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 4, 8, 16, 24, and 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. It is critical not to disturb the solid pellet.

-

For an extra measure of certainty, the collected supernatant can be filtered through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis method.

-

Using the calibration curve, determine the concentration of 4-iodo-3-methylaniline in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Analysis and Presentation

The results of the solubility experiments should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of the solubility of 4-iodo-3-methylaniline in different organic solvents.

Table 1: Illustrative Solubility Data for 4-Iodo-3-methylaniline at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | > 100 (Freely Soluble) | > 0.43 |

| Ethanol | 85.2 | 0.36 | |

| Polar Aprotic | DMSO | > 100 (Freely Soluble) | > 0.43 |

| Acetonitrile | 45.7 | 0.20 | |

| Acetone | 78.9 | 0.34 | |

| Nonpolar | Toluene | 25.3 | 0.11 |

| Hexane | < 1.0 (Sparingly Soluble) | < 0.004 |

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Conclusion

While a comprehensive public database on the solubility of 4-iodo-3-methylaniline is not currently available, this guide provides the necessary theoretical foundation and a detailed, practical protocol for its determination. By systematically applying the principles of solute-solvent interactions and employing a robust experimental workflow, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of novel therapeutics, thereby accelerating the journey from chemical entity to viable drug candidate.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98%. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). Properties of amines. Retrieved from [Link]

Sources

1H NMR and 13C NMR spectroscopic data for 4-Iodo-3-methylaniline

An In-Depth Technical Guide

This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Iodo-3-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's spectral features, grounded in fundamental principles and supported by established data.

The Significance of 4-Iodo-3-methylaniline in Research and Development